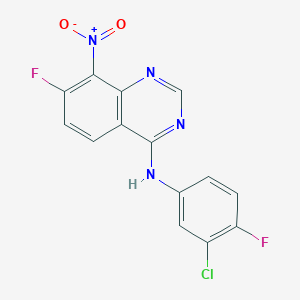
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes chloro, fluoro, and nitro substituents on a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Nitration: Introduction of the nitro group onto the quinazoline ring.
Halogenation: Introduction of chloro and fluoro substituents on the phenyl ring.
Amination: Formation of the amine group at the 4-position of the quinazoline ring.
The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to minimize costs and maximize yield. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitroso group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a kinase inhibitor in cancer therapy.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Lapatinib: N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-[[2-(methylsulfonyl)ethyl]amino]methyl]-4-quinazolinamine.
Uniqueness
N-(3-Chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine is unique due to its specific combination of chloro, fluoro, and nitro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H7ClF2N4O2 |
|---|---|
Molecular Weight |
336.68 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-8-nitroquinazolin-4-amine |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-5-7(1-3-10(9)16)20-14-8-2-4-11(17)13(21(22)23)12(8)18-6-19-14/h1-6H,(H,18,19,20) |
InChI Key |
XFNAFXIABOVZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=CC(=C3[N+](=O)[O-])F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


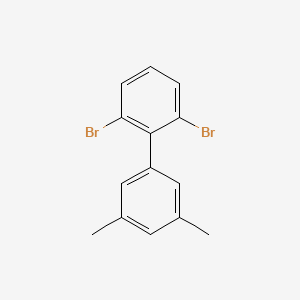
![tert-Butyl (1S,5R,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B15219152.png)
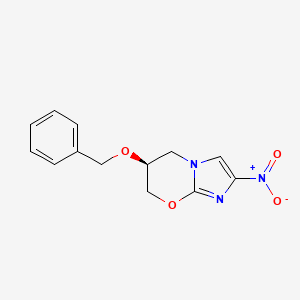
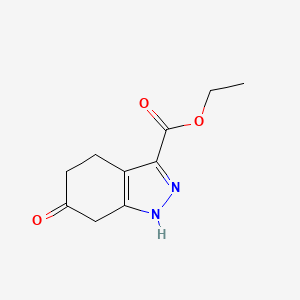

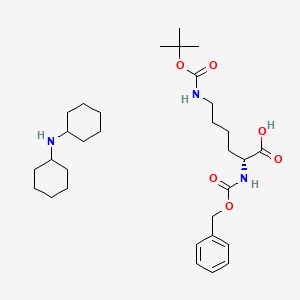
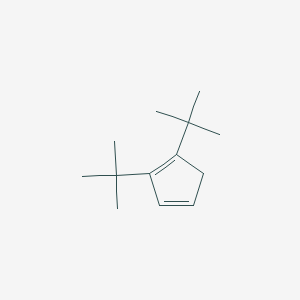
![2,4-Dioxo-3-oxabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B15219187.png)
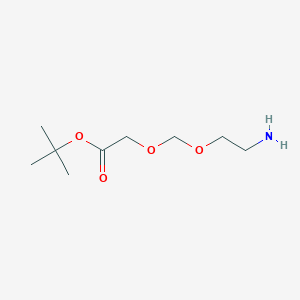
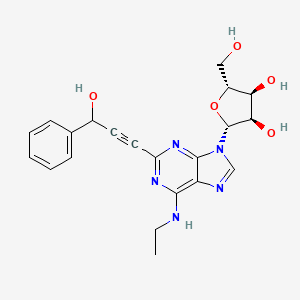
![(S)-5,7-Dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidin]-5-amine](/img/structure/B15219212.png)

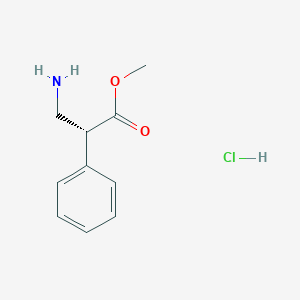
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylselanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B15219227.png)
